molecular formula C10H12BrNO2S B1437489 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide CAS No. 1081316-85-9

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide

Cat. No.: B1437489
CAS No.: 1081316-85-9
M. Wt: 290.18 g/mol
InChI Key: NTZFTTJLEYFJDZ-UHFFFAOYSA-N
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Description

Historical Development of Thiazinane Chemistry

The historical development of thiazinane chemistry traces its origins to the broader exploration of sulfur-nitrogen heterocyclic compounds that gained prominence in the late 19th and early 20th centuries. Thiazinanes, as fully saturated six-membered rings containing both nitrogen and sulfur heteroatoms, emerged as important synthetic targets following the recognition of their structural relationship to biologically active compounds. The systematic investigation of thiazine chemistry began with partially unsaturated systems, but researchers gradually recognized the importance of fully saturated thiazinane derivatives for their enhanced stability and diverse reactivity patterns.

Early work in this field focused on the development of synthetic methodologies for constructing the six-membered sulfur-nitrogen heterocycle. The breakthrough came with the recognition that thiazinanes could exist in three distinct isomeric forms: thiazinane, thiazinane, and thiazinane, each offering unique chemical properties and synthetic challenges. The thiazinane system, in particular, gained attention due to its occurrence in various bioactive molecules and its potential for further functionalization.

The development of thiazinane chemistry accelerated significantly during the mid-20th century when researchers discovered the pharmaceutical potential of these heterocyclic systems. Notable examples include the antibiotic cephradine, which contains a 1,3-thiazine skeleton as part of the cephalosporin class of beta-lactam antibiotics. This discovery prompted extensive research into thiazinane derivatives for medicinal applications, leading to the synthesis of numerous analogs with varied substituent patterns.

The evolution of thiazinane chemistry also paralleled advances in organosulfur chemistry, particularly in understanding the unique properties imparted by sulfur oxidation states. The introduction of sulfone functionalities (1,1-dioxide groups) to thiazinane systems represented a major advancement, as these modifications significantly altered the electronic properties and biological activities of the resulting compounds. This development laid the foundation for the synthesis of complex thiazinane derivatives such as 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide.

Classification and Nomenclature of 1,2-Thiazinane Systems

The classification and nomenclature of 1,2-thiazinane systems follows established principles of heterocyclic chemistry, with specific considerations for the positioning of heteroatoms and the oxidation state of sulfur. The 1,2-thiazinane framework represents a six-membered saturated ring where nitrogen occupies position 2 and sulfur occupies position 1, creating a 1,2-relationship between these heteroatoms. This positional arrangement distinguishes 1,2-thiazinanes from their 1,3- and 1,4-isomers, each of which exhibits distinct chemical and physical properties.

According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for the parent compound is 1,2-thiazinane, with the numbering system beginning at sulfur (position 1) and proceeding through nitrogen (position 2) and the remaining carbon atoms (positions 3, 4, 5, and 6). This numbering system provides the foundation for naming substituted derivatives, with substituents identified by their positional numbers and chemical identity.

The 1,1-dioxide designation in thiazinane nomenclature specifically refers to the oxidation of the sulfur atom to its highest oxidation state, where two oxygen atoms are bound to sulfur through double bonds. This functional group, also known as a sulfone group, significantly alters the electronic distribution within the ring system and affects both the chemical reactivity and physical properties of the molecule. The systematic name 1,2-thiazinane 1,1-dioxide clearly indicates both the heterocyclic framework and the oxidation state of sulfur.

Substituent nomenclature follows standard organic chemistry conventions, with the position of attachment and the nature of the substituent clearly specified. In the case of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide, the 2-bromophenyl group is attached to the nitrogen atom at position 2 of the thiazinane ring. The designation "2-bromophenyl" indicates that the bromine atom is located at the ortho position (position 2) of the phenyl ring relative to the point of attachment to the thiazinane nitrogen.

Classification schemes for 1,2-thiazinane systems often consider both the substitution pattern and the oxidation state of sulfur. Primary classifications include unoxidized thiazinanes, thiazinane 1-oxides (sulfoxides), and thiazinane 1,1-dioxides (sulfones). Each category exhibits distinct chemical behavior, with sulfone derivatives typically showing enhanced stability and modified biological activity profiles compared to their unoxidized counterparts.

Significance of 1,1-Dioxide Functionality in Heterocyclic Chemistry

The 1,1-dioxide functionality represents one of the most important oxidation states of sulfur in heterocyclic chemistry, imparting unique electronic and structural characteristics that significantly influence molecular behavior. In thiazinane systems, the presence of the sulfone group (1,1-dioxide) creates a strongly electron-withdrawing environment that affects the entire ring system and any attached substituents. This electronic modification has profound implications for chemical reactivity, biological activity, and physical properties of the resulting compounds.

The electron-withdrawing nature of the sulfone group stabilizes adjacent negative charges, making thiazinane 1,1-dioxides excellent platforms for various chemical transformations. This stabilization effect has been exploited in synthetic chemistry to facilitate reactions that would be difficult or impossible with unoxidized thiazinane systems. The sulfone functionality also enhances the electrophilic character of carbon atoms adjacent to the sulfur, creating reactive sites for nucleophilic attack and substitution reactions.

From a biological perspective, the 1,1-dioxide functionality often enhances the pharmacological activity of heterocyclic compounds compared to their unoxidized analogs. Research has demonstrated that sulfone-containing heterocycles frequently exhibit improved binding affinity to biological targets, enhanced metabolic stability, and modified pharmacokinetic properties. The strong dipolar character of the sulfone group contributes to improved interactions with polar amino acid residues in protein binding sites, potentially leading to enhanced biological activity.

The structural rigidity imparted by the 1,1-dioxide functionality also plays a crucial role in determining molecular conformation and intermolecular interactions. The sulfone group constrains the thiazinane ring to preferred conformations, reducing conformational flexibility and potentially improving the precision of molecular recognition events. This conformational constraint can be advantageous in drug design, where precise molecular geometries are often required for optimal biological activity.

Physical property modifications resulting from 1,1-dioxide functionality include altered solubility profiles, modified melting points, and changed crystallization behavior. The polar nature of the sulfone group typically increases water solubility compared to unoxidized analogs, while also providing sites for hydrogen bonding interactions that can influence crystal packing and solid-state properties. These modifications can have practical implications for compound handling, purification, and formulation in various applications.

Overview of Bromophenyl-Substituted Thiazinanes

Bromophenyl-substituted thiazinanes represent an important class of compounds that combine the unique properties of thiazinane heterocycles with the distinctive characteristics of brominated aromatic systems. The incorporation of bromophenyl substituents introduces several significant features that enhance both the synthetic utility and potential biological activity of thiazinane derivatives. Bromine substitution on aromatic rings provides sites for further synthetic elaboration through various cross-coupling reactions, while also modifying the electronic properties and lipophilicity of the overall molecular structure.

The strategic placement of bromine atoms on phenyl substituents creates opportunities for structure-activity relationship studies and synthetic diversification. Research has shown that halogen substitution patterns on aromatic rings can significantly influence biological activity, with different positional isomers often exhibiting distinct pharmacological profiles. The ortho, meta, and para positions of bromophenyl groups each impart different steric and electronic effects, allowing for fine-tuning of molecular properties through systematic substitution pattern variations.

Bromophenyl substituents also contribute to the overall lipophilicity of thiazinane compounds, potentially affecting their ability to cross biological membranes and interact with cellular targets. The bromine atom, being relatively large and polarizable, can participate in halogen bonding interactions with biological macromolecules, providing an additional mechanism for molecular recognition beyond traditional hydrogen bonding and hydrophobic interactions. These halogen bonding capabilities have become increasingly recognized as important factors in drug-target interactions.

Synthetic accessibility represents another advantage of bromophenyl-substituted thiazinanes, as brominated aromatic compounds are generally readily available and can be easily incorporated into thiazinane frameworks through various synthetic methodologies. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the attachment of bromophenyl groups to thiazinane nitrogen atoms. Additionally, the presence of bromine provides opportunities for subsequent synthetic modifications through palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Table 1 presents a comparison of physical properties for selected bromophenyl-substituted thiazinanes:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Position of Bromine
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide C10H12BrNO2S 290.18 Not reported Ortho
2-(4-Bromophenyl)-1,2-thiazinane 1,1-dioxide C10H12BrNO2S 290.18 98-100 Para
5-(2-Bromophenyl)-2-methyl-1,4-thiazinane 1-oxide C11H14BrNOS 288.21 Not reported Ortho

Chemical Context of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide occupies a unique position within the landscape of heterocyclic sulfur-nitrogen compounds, representing a convergence of several important structural features that collectively define its chemical identity and potential applications. The compound's molecular architecture combines the electron-rich thiazinane ring system with the electron-withdrawing sulfone functionality and the sterically demanding ortho-bromophenyl substituent, creating a complex electronic environment with multiple sites for chemical interaction.

The ortho-bromophenyl substitution pattern distinguishes this compound from its meta and para isomers, introducing significant steric constraints that influence both molecular conformation and reactivity patterns. The proximity of the bromine atom to the point of attachment to the thiazinane nitrogen creates a unique steric environment that can affect the accessibility of the nitrogen lone pair for coordination reactions and the overall three-dimensional shape of the molecule. This steric influence may be particularly important in biological contexts where precise molecular fit is required for optimal activity.

The Chemical Abstracts Service registry number 1081316-85-9 provides unambiguous identification of this specific compound within chemical databases and literature. This systematic identification becomes crucial given the existence of multiple isomeric bromophenyl-thiazinane derivatives that share the same molecular formula but differ in their substitution patterns. The availability of this compound through specialized chemical suppliers indicates its recognition as a compound of research interest, though detailed studies of its properties and applications remain limited in the published literature.

The molecular weight of 290.18 grams per mole places 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide within a size range that is generally compatible with drug-like properties, though other factors such as solubility, permeability, and metabolic stability would need to be evaluated to assess its pharmaceutical potential. The presence of the bromine atom contributes significantly to the molecular weight while also providing a handle for synthetic modifications through various organic transformations.

Properties

IUPAC Name

2-(2-bromophenyl)thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)12-7-3-4-8-15(12,13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFTTJLEYFJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Nucleophilic Substitution and Cyclization Approach

One of the common routes to synthesize 2-(2-bromophenyl)-1,2-thiazinane 1,1-dioxide involves the reaction of saccharine derivatives with 2-bromo-substituted acetophenones or acetamides, followed by ring transformation to form the thiazinane ring system.

  • Starting Materials : Saccharine or its derivatives; 2-bromo-substituted acetophenones or acetamides.
  • Reaction Conditions : Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate or triethylamine.
  • Process :
    • The initial step involves nucleophilic substitution where saccharine reacts with 2-bromoacetophenone derivatives.
    • This is followed by a Gabriel–Colman rearrangement, which opens the 1,2-thiazole ring and closes it to form the 1,2-thiazinane 1,1-dioxide ring system.
  • Example : A reaction of saccharine with 2-bromo-4′-methoxyacetophenone in the presence of triethylamine in DMF affords an intermediate compound, which upon rearrangement yields the thiazinane derivative.

Yields : Generally high, ranging from 75% to 98%, depending on the exact substituents and reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of 1,2-thiazinane derivatives, significantly reducing reaction times and improving yields.

  • Method :
    • A mixture of saccharine and 2-bromoacetophenone derivatives in DMF with triethylamine is subjected to microwave irradiation at 150 W for about 3 minutes.
    • This method replaces the conventional heating that may take up to 10 hours.
  • Advantages :
    • Drastically shortened reaction time.
    • High yields (95–98%) of the desired products.
  • Example : Microwave synthesis of compounds analogous to 2-(2-bromophenyl)-1,2-thiazinane 1,1-dioxide was reported with excellent efficiency.

Reflux and Alkylation Reactions

Following the formation of the thiazinane ring, further functionalization such as alkylation can be performed to obtain derivatives.

  • Procedure :
    • The thiazinane intermediate is reacted with alkyl halides like 1-bromo-2-chloroethane or 1-bromo-3-chloropropane.
    • The reaction is carried out in acetonitrile with potassium carbonate under reflux for about 5 hours.
    • After completion, the product is isolated by filtration and recrystallization.
  • Yields : Moderate to good yields are reported for these alkylated derivatives.

Direct Sulfonamidation and Palladium-Catalyzed Cross-Coupling

Another approach involves the direct sulfonamidation of bromobenzyl alcohols followed by palladium-catalyzed amination to form the thiazinane ring system.

  • Key Reagents :
    • (4-Bromophenyl)methanol as a starting material.
    • Catalysts such as Pd with ligands like RuPhos.
  • Process :
    • Sulfonamidation of bromobenzyl alcohol to form sulfonamide intermediates.
    • Buchwald–Hartwig amination to form sultam products with stereochemical control.
  • Yields and Selectivity :
    • The process yields mixtures of enantiomers and diastereomers that can be separated by chiral chromatography.
    • Yields vary but can be optimized through catalyst and ligand selection.

Cyclization via Ring-Opening and Ring-Closure Reactions

Some methods utilize ring-opening of bicyclic sulfonamides followed by ring-closure to form 1,2-thiazinane 1,1-dioxide derivatives.

  • Example :
    • Reaction of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with phenols in N,N-dimethylacetamide (DMAc) leads to ring-opened intermediates.
    • Subsequent cyclization forms the thiazinane ring with yields around 66% for intermediates and 32% for methylated derivatives.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Reaction Time Yield (%) Notes
Classical Nucleophilic Substitution Saccharine + 2-bromoacetophenone, K2CO3, DMF 2–10 hours (heating) 75–85 Followed by Gabriel–Colman rearrangement
Microwave-Assisted Synthesis Saccharine + 2-bromoacetophenone, TEA, DMF, MW 3 minutes 95–98 Significantly reduced reaction time
Reflux Alkylation Thiazinane intermediate + alkyl halides, K2CO3, acetonitrile 5 hours (reflux) 60–80 Functionalization of thiazinane ring
Direct Sulfonamidation + Pd-Catalyzed Amination Bromobenzyl alcohol + Pd catalyst, RuPhos ligand Variable Moderate Produces stereoisomer mixtures
Ring-Opening and Ring-Closure Bicyclic sulfonamide + phenol, DMAc Variable 32–66 Multi-step ring transformation

Research Findings and Notes

  • The microwave-assisted synthesis method is a notable advancement, offering rapid preparation with excellent yields and purity, making it suitable for scale-up and medicinal chemistry applications.
  • Gabriel–Colman rearrangement is a key step in forming the 1,2-thiazinane ring from 1,2-thiazole precursors, providing a reliable route to the core structure.
  • The use of palladium-catalyzed cross-coupling reactions allows for the introduction of diverse substituents, enabling structural diversity in the thiazinane derivatives.
  • The choice of solvent and base critically affects the reaction efficiency and yield, with DMF and potassium carbonate or triethylamine being preferred.
  • Purification typically involves recrystallization from ethanol or chromatographic techniques to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Overview

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms in its ring structure. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

Chemistry

  • Building Block for Synthesis :
    • This compound serves as a foundational element in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a valuable precursor in organic synthesis .
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form sulfoxides or sulfones.
    • Reduction : Reduction reactions can convert the sulfone group to a sulfide.
    • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the bromine atom or on the thiazinane ring.

Biology

  • Biological Activities :
    • The compound is under investigation for its potential antimicrobial , anticancer , and anti-inflammatory properties. Studies have shown that thiazole derivatives exhibit a range of biological effects including antioxidant and neuroprotective activities .
  • Enzyme Inhibition :
    • It has been observed to inhibit key enzymes such as alpha-glucosidase and alpha-amylase, which are involved in carbohydrate metabolism, indicating its potential use in managing diabetes.
  • Cellular Effects :
    • The compound influences cellular processes by modulating cell signaling pathways and gene expression. Notably, it has been shown to affect insulin signaling pathways, thereby influencing glucose uptake and metabolism in cells.

Medicine

  • Pharmaceutical Intermediate :
    • Ongoing research is exploring its utility as an intermediate in the development of new pharmaceuticals, particularly those targeting metabolic disorders and cancer therapies .

Industry

  • Material Development :
    • The compound is utilized in developing new materials with specific properties such as conductivity or fluorescence, making it applicable in various industrial sectors including electronics and materials science .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size

  • 2-(3-Bromophenyl)-1,2-thiazolidine 1,1-dioxide (C₉H₁₀BrNO₂S): This five-membered thiazolidine analog differs in ring size (five vs. six-membered thiazinane) and bromophenyl substitution position (3- vs. 2-). Molecular Weight: 276.148 g/mol . Synthesis: Not explicitly described but likely involves cyclization of sulfonamide precursors.
  • 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane 1,1-dioxide (35) (C₁₂H₁₅BrNO₃S): Features a bulkier 4-bromo-3,5-dimethylphenoxy group at the 4-position of the thiazinane ring. The electron-withdrawing bromine and methyl groups enhance stability but may reduce solubility . Synthesis: Ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .

Functional Group Variations

  • 2-(4-Aminophenyl)-1,2-thiazinane 1,1-dioxide (C₁₀H₁₃N₂O₂S): Substitution of bromine with an amino group (-NH₂) at the para position introduces hydrogen-bonding capability, altering reactivity and pharmacokinetic properties. Molecular Weight: 257.29 g/mol . Applications: Potential as a precursor for drug candidates targeting amine-interacting enzymes.
  • 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide (C₉H₁₂N₂O₂S):
    Replaces the thiazinane sulfur with a thiadiazinane system (additional nitrogen atom). This modification increases polarity and may enhance metabolic stability .

    • Molecular Weight : 228.27 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reference
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide C₁₀H₁₁BrNO₂S 290.17 (calculated) 2-bromophenyl N/A -
2-(3-Bromophenyl)-1,2-thiazolidine 1,1-dioxide C₉H₁₀BrNO₂S 276.15 3-bromophenyl N/A
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane 1,1-dioxide (35) C₁₂H₁₅BrNO₃S 340.22 4-bromo-3,5-dimethylphenoxy 66%
2-(4-Aminophenyl)-1,2-thiazinane 1,1-dioxide C₁₀H₁₃N₂O₂S 257.29 4-aminophenyl N/A

Key Research Findings

  • Synthetic Efficiency : Cu₂O/CsCO₃-mediated sulfonamidation (e.g., 2-(4-bromobenzyl)-1,2-thiazinane 1,1-dioxide) offers moderate yields (32–66%) but requires optimization for scale-up .
  • Structure-Activity Relationships (SAR) : Para-substituted bromophenyl derivatives (e.g., compound 35) show enhanced stability compared to ortho-substituted analogs, likely due to reduced steric hindrance .
  • Crystallography : SHELX software has been instrumental in resolving thiazinane derivatives’ crystal structures, aiding in conformational analysis .

Biological Activity

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and metabolic effects. The compound's unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide includes a thiazinane ring with a bromophenyl substituent. This configuration enhances its reactivity and biological properties. The presence of the 1,1-dioxide functional group is particularly significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazinanes, including 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various clinically relevant microorganisms. The disk diffusion method and serial microdilution techniques were utilized to assess the compound's activity against bacterial pathogens. Notably, the compound has shown promising results against resistant strains, highlighting its potential as a new antimicrobial agent .

Microorganism Activity Method Used
Staphylococcus aureusModerate inhibitionDisk diffusion
Escherichia coliSignificant inhibitionSerial microdilution
Candida albicansMild inhibitionDisk diffusion

Anticancer Activity

The anticancer potential of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide has been evaluated through various assays. In vitro studies on cancer cell lines such as MCF7 (breast adenocarcinoma) have shown that this compound can inhibit cell proliferation effectively. The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity levels, revealing that the compound possesses notable antitumor activity .

Cell Line IC50 (µM) Effect
MCF715Significant growth inhibition
HeLa20Moderate growth inhibition

Metabolic Effects

Beyond its antimicrobial and anticancer activities, 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide has been found to influence metabolic pathways. It has been observed to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism. This inhibition may lead to improved glucose uptake and metabolism in cells, indicating potential applications in managing diabetes .

Case Studies

Several case studies have explored the biological activity of thiazine derivatives similar to 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazine derivatives against resistant bacterial strains. The results indicated that compounds with similar structural features exhibited enhanced activity compared to traditional antibiotics .
  • Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of thiazine derivatives on fibroblast cell lines. The findings suggested that while some derivatives showed significant cytotoxicity, others maintained favorable safety profiles for potential therapeutic use .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide derivatives?

The compound is synthesized via nucleophilic substitution or sulfonamidation reactions. For example, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) was synthesized by reacting 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl) acetamide in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 2 hours, yielding 75% after recrystallization . Alternative routes include ring-opening reactions of 1,2-thiazinane 1,1-dioxide precursors with brominated aryl alcohols under acidic or catalytic conditions .

Q. How is the structural integrity of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide confirmed experimentally?

X-ray crystallography is the gold standard. For example, related bromophenyl-thiazinane derivatives were analyzed using SHELX programs (e.g., SHELXL for refinement), revealing π-π interactions (3.599–3.620 Å between aromatic rings) and hydrogen bonding (C–H⋯O distances of ~2.5 Å) that stabilize the crystal lattice . Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are used to verify molecular connectivity and purity .

Q. What are the key spectroscopic characteristics of this compound?

  • ¹H NMR : Aromatic protons (2-bromophenyl) appear as multiplets in δ 7.2–7.5 ppm, while thiazinane protons resonate as distinct multiplet patterns (e.g., δ 3.2–4.1 ppm for CH₂ groups adjacent to the sulfone) .
  • IR : Strong S=O stretching vibrations at ~1150–1300 cm⁻¹ and C-Br absorption near 550–600 cm⁻¹ .

Advanced Research Questions

Q. How can computational tools predict the pharmacological potential of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide derivatives?

Molecular docking against targets like α-glucosidase (PDB: 2ZE0) and α-amylase (PDB: 1B2Y) evaluates binding affinities. For FA2, docking scores (e.g., Glide XP scores < −8.0 kcal/mol) suggested strong inhibition of carbohydrate-metabolizing enzymes, corroborated by in vitro IC₅₀ values < 50 µM . Density Functional Theory (DFT) calculations further optimize ligand conformations and electronic properties (e.g., HOMO-LUMO gaps) to rationalize activity .

Q. What strategies address low yields in thiazinane functionalization reactions?

  • Catalysis : Use of Cu(I/II) triflate or BF₃·OEt₂ enhances regioselectivity in alkylation/arylation reactions .
  • Solvent Optimization : Hexafluoroisopropanol (HFIP)/nitromethane mixtures improve reaction rates and yields (e.g., 66% for 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane 1,1-dioxide) .
  • Protecting Groups : Bis(4-methoxybenzyl) groups stabilize intermediates during sulfonamide formation, enabling subsequent deprotection with LiHMDS .

Q. How do structural modifications influence biological activity?

  • Bromine Positioning : The 2-bromophenyl moiety enhances π-stacking with enzyme active sites (e.g., α-glucosidase), increasing inhibitory potency compared to non-halogenated analogs .
  • Sulfone Group : The 1,1-dioxide group stabilizes the thiazinane ring conformation and participates in hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase) .

Q. What analytical challenges arise in characterizing reaction intermediates?

  • Isomer Discrimination : Diastereomers from asymmetric thiazinane derivatives require chiral HPLC (e.g., Chiralpak IA column) or NOESY NMR to resolve .
  • Thermal Instability : Some intermediates decompose above 100°C, necessitating low-temperature techniques like cryogenic crystallography .

Data Contradictions and Resolution

Q. Discrepancies in reported α-glucosidase inhibition IC₅₀ values: How to validate data?

  • Assay Standardization : Use acarbose as a positive control (IC₅₀ ~640 µM) and ensure consistent substrate (p-nitrophenyl-α-D-glucopyranoside) concentrations .
  • Enzyme Source : Variability between microbial (yeast) and mammalian (rat intestinal) α-glucosidase requires explicit documentation .

Q. Conflicting crystallographic data on bromophenyl-thiazinane conformers: How to interpret?

  • Dynamic Behavior : Two conformers in the asymmetric unit (e.g., opposing Br orientations) suggest rotational flexibility in solution, resolved via temperature-dependent crystallography (100–298 K) .
  • DFT Validation : Compare calculated (B3LYP/6-311+G(d,p)) and experimental torsional angles to identify dominant conformers .

Methodological Recommendations

Q. Best practices for handling air/moisture-sensitive intermediates in thiazinane synthesis

  • Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for reactions involving NaH or LiHMDS .
  • Stabilize intermediates with anhydrous solvents (e.g., DMF stored over molecular sieves) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.